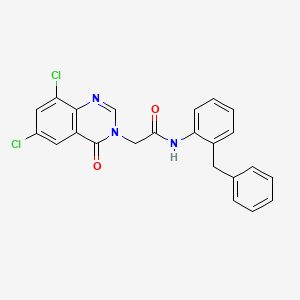

N-(2-Benzylphenyl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide

Beschreibung

N-(2-Benzylphenyl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide (Molecular Formula: C₂₃H₁₈ClN₃O₂; Molecular Weight: 403.87 g/mol) is a quinazolinone derivative characterized by a 6,8-dichloro-substituted quinazolin-4-one core linked to a 2-benzylphenyl group via an acetamide bridge . Its unique substitution pattern distinguishes it from other quinazolinone derivatives, which often vary in substituent type, position, and biological activity.

Eigenschaften

CAS-Nummer |

853319-02-5 |

|---|---|

Molekularformel |

C23H17Cl2N3O2 |

Molekulargewicht |

438.3 g/mol |

IUPAC-Name |

N-(2-benzylphenyl)-2-(6,8-dichloro-4-oxoquinazolin-3-yl)acetamide |

InChI |

InChI=1S/C23H17Cl2N3O2/c24-17-11-18-22(19(25)12-17)26-14-28(23(18)30)13-21(29)27-20-9-5-4-8-16(20)10-15-6-2-1-3-7-15/h1-9,11-12,14H,10,13H2,(H,27,29) |

InChI-Schlüssel |

YRNYBJYBBSUVQI-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)CC2=CC=CC=C2NC(=O)CN3C=NC4=C(C3=O)C=C(C=C4Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(2-Benzylphenyl)-2-(6,8-Dichlor-4-oxoquinazolin-3(4H)-yl)acetamid beinhaltet typischerweise mehrstufige organische Reaktionen. Ein üblicher Syntheseweg kann Folgendes umfassen:

Bildung des Quinazolinonkerns: Dies kann durch Cyclisierung geeigneter Anthranilsäurederivate mit geeigneten Reagenzien erreicht werden.

Einführung von Dichlor-Substituenten: Chlorierungsreaktionen mit Reagenzien wie Phosphorpentachlorid (PCl5) oder Thionylchlorid (SOCl2) können Chloratome an bestimmten Positionen einführen.

Anlagerung der Benzylphenylgruppe: Dieser Schritt kann nukleophile Substitutionsreaktionen beinhalten, bei denen ein Benzylphenylhalogenid mit dem Quinazolinonkern reagiert.

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für solche Verbindungen beinhalten häufig die Optimierung der oben genannten Synthesewege, um die Ausbeute, Reinheit und Kosteneffizienz zu verbessern. Dies kann die Verwendung von Katalysatoren, das Hochdurchsatzscreening von Reaktionsbedingungen und skalierbare Reaktionsaufbauten umfassen.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Chemie: Als Baustein für die Synthese komplexerer Moleküle.

Biologie: Als Sonde zur Untersuchung biologischer Pfade und Interaktionen.

Medizin: Potenzielles Therapeutikum für Krankheiten aufgrund seiner biologischen Aktivität.

Industrie: Als Zwischenprodukt bei der Herstellung von Pharmazeutika oder Agrochemikalien.

Wirkmechanismus

Der Wirkmechanismus von N-(2-Benzylphenyl)-2-(6,8-Dichlor-4-oxoquinazolin-3(4H)-yl)acetamid beinhaltet wahrscheinlich die Interaktion mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Der Quinazolinon-Kern ist bekanntlich mit verschiedenen biologischen Zielstrukturen zu interagieren, wodurch er die Enzymaktivität möglicherweise hemmt oder die Rezeptorfunktion moduliert. Die genauen Pfade und Zielstrukturen würden detaillierte biochemische Studien erfordern.

Wissenschaftliche Forschungsanwendungen

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways and interactions.

Medicine: Potential therapeutic agent for diseases due to its biological activity.

Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Wirkmechanismus

The mechanism of action of N-(2-Benzylphenyl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets would require detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogs

Core Modifications: Quinazolinone Substitutions

The 6,8-dichloro substitution on the quinazolinone core is a critical feature influencing electronic and steric properties. Key comparisons include:

- N-(Benzo[d][1,3]dioxol-5-yl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide (CAS 618443-77-9): Shares the 6,8-dichloro-quinazolinone core but replaces the benzylphenyl group with a benzo[d][1,3]dioxol-5-yl moiety.

Table 1: Core Substitution Impact on Physicochemical Properties

*Estimated using fragment-based methods.

Acetamide Bridge Modifications

The acetamide linker's substituents significantly affect bioactivity and pharmacokinetics:

- N-(4-Methoxyphenyl)-2-(2-styryl-4-oxoquinazolin-3(4H)-yl)acetamide derivatives (Compounds 11m, 11n, 11o): Styryl groups (e.g., 4-methoxystyryl) on the quinazolinone enhance π-π stacking with biological targets, as seen in anticancer studies. Compound 11o (60% yield) showed higher synthetic efficiency compared to the target compound, which lacks styryl groups .

- 2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide: An ethylamino substituent on the acetamide improved anti-inflammatory activity over Diclofenac, suggesting that flexible alkyl chains enhance target engagement .

Anticancer Potential:

- The target compound’s benzylphenyl group may confer superior lipophilicity for tumor penetration compared to Compound 11m (benzo[d][1,3]dioxol-5-yl), which showed 29.5% yield and moderate activity .

- 2-(6-Chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide () demonstrated potent enoyl-acyl carrier protein reductase (InhA) inhibition, highlighting the importance of methyl groups on the quinazolinone core for antitubercular activity .

Antioxidant and Anti-inflammatory Activity:

- N-(1,3-dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide (Compound 1a, ) exhibited antioxidant activity via DPPH scavenging, with a phthalimide moiety enhancing radical stabilization .

Biologische Aktivität

N-(2-Benzylphenyl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide, with a CAS number of 853319-02-5, is a synthetic compound of interest due to its potential biological activities. This compound features a quinazoline core, which is known for various pharmacological properties including anticancer and antimicrobial activities. The following sections delve into the biological activities associated with this compound, supported by relevant research findings and data.

- Molecular Formula : C23H17Cl2N3O2

- Molecular Weight : 438.3 g/mol

- Structure : The compound contains a benzylphenyl moiety and dichloro-substituted quinazoline, contributing to its diverse biological interactions.

Anticancer Activity

Research has indicated that compounds with quinazoline structures exhibit significant anticancer properties. For instance, derivatives of quinazoline have been shown to inhibit the growth of various cancer cell lines. In studies involving similar compounds, anti-proliferative effects were observed against human breast adenocarcinoma (MCF-7) and lung carcinoma (A549) cell lines.

| Compound | Cell Line | Percentage Inhibition |

|---|---|---|

| 5a | MCF-7 | 95% |

| 5a | A549 | 77% |

| Cisplatin | MCF-7 | 60% |

The mechanism behind this activity often involves the modulation of reactive oxygen species (ROS) levels, leading to apoptotic cell death. Increased superoxide dismutase activity alongside decreased catalase and glutathione peroxidase levels have been noted as contributing factors to the observed cytotoxicity in tumor cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar quinazoline derivatives have shown promising antibacterial and antifungal activities in vitro. For example, a series of synthesized compounds demonstrated significant inhibition against various microbial strains, suggesting that this compound may possess similar properties.

Case Studies

-

Synthesis and Evaluation :

In a study focusing on the synthesis of quinazoline derivatives, compounds were tested against several cancer cell lines. The study reported that specific structural modifications led to enhanced cytotoxicity. The presence of dichloro groups was particularly noted for increasing biological activity . -

Mechanistic Insights :

The mechanism of action for quinazoline derivatives often involves DNA intercalation and inhibition of topoisomerases, which are essential for DNA replication and transcription. This suggests that this compound might similarly disrupt cellular processes in cancerous cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.